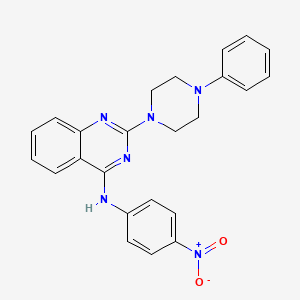

N-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine

Description

N-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is a quinazoline derivative characterized by a 4-nitrophenyl group attached to the quinazoline core via an amine linkage and a 4-phenylpiperazine substituent at the 2-position. Quinazolines are heterocyclic compounds with broad pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities.

Properties

CAS No. |

89218-50-8 |

|---|---|

Molecular Formula |

C24H22N6O2 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

N-(4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine |

InChI |

InChI=1S/C24H22N6O2/c31-30(32)20-12-10-18(11-13-20)25-23-21-8-4-5-9-22(21)26-24(27-23)29-16-14-28(15-17-29)19-6-2-1-3-7-19/h1-13H,14-17H2,(H,25,26,27) |

InChI Key |

NUELJBQQQLVLGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NC5=CC=C(C=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a quinazoline core with a nitrophenyl substituent and a phenylpiperazine moiety, suggests a range of pharmacological applications, particularly in oncology and neurology.

- Molecular Formula : C24H22N6O2

- Molecular Weight : 418.47 g/mol

- CAS Number : 89218-50-8

The presence of the nitro group is significant as it may enhance the compound's biological activity, while the piperazine ring contributes to its pharmacological properties.

This compound operates through various mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. For instance, studies have shown that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) with promising IC50 values .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 0.096 | EGFR Inhibition |

| A549 (Lung Cancer) | 2.09 | Cell Proliferation Inhibition |

The compound's structural similarity to other quinazoline derivatives suggests it may also possess activity against other cancer types, including pancreatic and melanoma cancers .

Neurological Activity

The phenylpiperazine moiety is particularly relevant for neurological applications. Compounds with similar structures have been studied for their potential as antipsychotic agents and in the treatment of anxiety disorders due to their interaction with serotonin receptors.

Case Studies and Research Findings

- Study on Antitumor Activity :

-

Antioxidant Properties :

- Research has also explored the antioxidant capabilities of quinazoline derivatives. This compound showed promising results in scavenging free radicals, suggesting potential applications in oxidative stress-related conditions.

- Anticonvulsant Activity :

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally and functionally related quinazoline derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

N-(1-Benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (Compound 36) Structural Difference: Replaces the 4-nitrophenyl group with a benzylpiperidine moiety. Biological Activity: Demonstrated potent DNMT3A inhibition (low micromolar IC50) and induced proliferation arrest and apoptosis in human lymphoma U-937 and RAJI cells at 10 µM .

N-(4-Chlorophenyl)-2-(4-nitrophenyl)quinazolin-4-amine

- Structural Difference : Substitutes the 4-phenylpiperazine group with a 4-chlorophenyl ring.

- Properties : The chloro group is moderately electron-withdrawing, but less polar than nitro, which may reduce solubility but improve metabolic stability .

6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (Compound 7a) Structural Difference: Incorporates a 6-chloro substituent on the quinazoline core and a pyrazole ring at the 4-amine position. Properties: Melting point = 239.5–240.8°C; molecular weight = 446.1859 g/mol.

Physicochemical Properties

*Calculated based on molecular formulas.

Key Research Findings

Substituent Impact :

- Electron-withdrawing groups (e.g., nitro) enhance target affinity but may reduce bioavailability.

- Bulky substituents (e.g., benzylpiperidine) improve lipophilicity and cellular uptake .

Thermal Stability :

- Melting points correlate with molecular symmetry and intermolecular forces. Chloro and nitro substituents increase rigidity, as seen in Compound 7a (239.5–240.8°C) .

Selectivity :

- Piperazine-containing derivatives (e.g., Compound 36) show selectivity for DNMT3A over DNMT1, critical for avoiding off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.